N-(4-fluorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Descripción

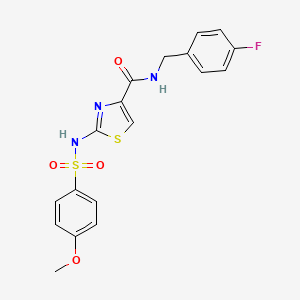

N-(4-fluorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole-based compound featuring a carboxamide group at position 4 of the thiazole ring, a sulfonamido moiety at position 2 linked to a 4-methoxyphenyl group, and a 4-fluorobenzyl substituent on the carboxamide nitrogen. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)22-18-21-16(11-27-18)17(23)20-10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLADAQQANGQAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-fluorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound is part of a broader class of thiazole derivatives known for their diverse pharmacological properties, including inhibition of specific kinases and modulation of tubulin dynamics.

The compound exhibits significant biological activity primarily through its inhibition of the B-RAFV600E kinase, which is implicated in various cancers. This inhibition occurs at nanomolar concentrations, suggesting a potent interaction with the target enzyme. The thiazole scaffold is crucial for this activity, as it allows for effective binding to the kinase's active site, similar to other clinically approved agents like dabrafenib .

Anticancer Properties

Research indicates that compounds containing the thiazole structure can effectively disrupt microtubule dynamics by binding to the colchicine-binding site on tubulin. This action leads to cell cycle arrest in the G(2)/M phase and promotes apoptosis in cancer cells . Specifically, studies on related thiazole derivatives have shown IC50 values in the low nanomolar range against various cancer cell lines, including melanoma and prostate cancer .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their substituents. For instance, modifications at the 4-position of the aryl ring have been shown to enhance cytotoxicity significantly. The presence of a methoxy group in particular has been associated with improved antiproliferative effects .

Table 1: Biological Activity of this compound

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Melanoma (A375) | 0.124 | Tubulin polymerization inhibition |

| Prostate Cancer (PC-3) | 0.4 - 2.2 | G(2)/M phase arrest |

| Non-Small Cell Lung Cancer (NCI-H522) | 3.81 | Apoptosis induction |

Table 2: Comparison of Thiazole Derivatives

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| N-(4-fluorobenzyl)-...thiazole-4-carboxamide | B-RAFV600E kinase | Nanomolar | Significant inhibitor |

| SMART-H | Tubulin | 0.124 | Overcomes multidrug resistance |

| SMART-F | Tubulin | 0.4 - 2.2 | Similar efficacy to FDA-approved drugs |

Case Study 1: Efficacy in Melanoma Models

In vivo studies demonstrated that thiazole derivatives similar to N-(4-fluorobenzyl)-... exhibited significant tumor growth inhibition in melanoma xenograft models. Treatment with these compounds resulted in tumor volume reductions and enhanced survival rates compared to control groups .

Case Study 2: Overcoming Drug Resistance

A notable feature of these thiazole derivatives is their ability to circumvent P-glycoprotein-mediated drug resistance, which is a common challenge in cancer therapy. The compounds maintained efficacy against multidrug-resistant cell lines, suggesting their potential for clinical application in resistant cancer types .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The compound belongs to a broader class of sulfonamido-thiazole-carboxamides. Key structural analogs include:

N-(4-Fluorophenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide

- Structure : Differs in the sulfonamido group (phenyl instead of 4-methoxyphenyl) and the carboxamide substituent (4-fluorophenyl vs. 4-fluorobenzyl).

- The 4-fluorophenyl group may confer different pharmacokinetic properties compared to the benzyl chain .

N-Isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

- Structure : Replaces the 4-fluorobenzyl group with a branched isopentyl chain.

- Molecular Weight : 383.5 g/mol (vs. ~425–450 g/mol estimated for the target compound).

- This substitution highlights the role of the N-alkyl chain in modulating bioavailability .

N-(3,3-Diphenylpropyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide

- Structure : Features a bulkier 3,3-diphenylpropyl group and a methyl substituent at position 4 of the thiazole.

- Molecular Weight : 521.7 g/mol.

- Impact : The methyl group on the thiazole ring could sterically hinder interactions with target proteins, while the diphenylpropyl moiety may increase binding to hydrophobic pockets in enzymes like CYP3A4 .

Spectroscopic Confirmation

- IR/NMR : Key bands include νC=O (~1663–1682 cm⁻¹) and νS-H absence (~2500–2600 cm⁻¹), confirming tautomeric forms and functional group integrity .

- MS : Molecular ion peaks (e.g., m/z 371.1 for 13e in ) validate molecular weights .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Selected Compounds

*Estimated based on structural similarity.

Structure-Activity Relationship (SAR) Insights

- N-Substituent : The 4-fluorobenzyl group balances hydrophobicity and aromaticity, whereas bulkier groups (e.g., diphenylpropyl in ) may improve target specificity but reduce solubility.

- Thiazole Modifications : Methylation at position 4 () or substitution with acrylonitrile () alters steric and electronic profiles, influencing binding kinetics .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(4-fluorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide?

- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example, sulfonamide formation may require activating the sulfonyl chloride with a base (e.g., NaOH) before reacting with the amine group of the thiazole core. Thiazole ring assembly often employs Hantzsch thiazole synthesis, using α-haloketones and thioureas. Critical challenges include controlling regioselectivity during sulfonamide coupling and minimizing side reactions. Purification via column chromatography or recrystallization is essential, with HPLC used to confirm ≥98% purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use multi-spectral analysis:

- 1H/13C NMR : Confirm substituent integration (e.g., 4-fluorobenzyl protons at δ ~7.2–7.4 ppm, methoxy singlet at δ ~3.8 ppm) .

- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ matching theoretical m/z).

- HPLC : Assess purity (>95% is standard for bioactive studies) .

Discrepancies in NMR splitting patterns may indicate steric hindrance or rotational isomerism, requiring 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What solvent systems and reaction conditions optimize yield for similar thiazole-4-carboxamides?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Catalytic systems like EDCI/HOBt improve amide coupling efficiency. For example, refluxing in ethanol/water (3:1) with CuI and L-proline under N2 achieved 75% yield in analogous thiazole syntheses . Lower yields (<40%) may result from steric bulk or poor nucleophile reactivity, necessitating temperature optimization (e.g., 60–80°C) .

Advanced Research Questions

Q. How can computational methods guide the design of thiazole-4-carboxamide derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, tubulin). The 4-methoxyphenylsulfonamido group may occupy hydrophobic pockets, while the fluorobenzyl moiety enhances membrane permeability .

- QSAR Models : Train models on IC50 data from analogs (e.g., substituent lipophilicity, Hammett σ values) to predict activity. For example, electron-withdrawing groups (e.g., -CF3) on the benzyl ring correlate with improved anticancer activity .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC50 values under standardized conditions (e.g., 72-hr MTT assays vs. 48-hr).

- Metabolic Stability : Assess cytochrome P450 interactions; fluorinated analogs often exhibit longer half-lives due to reduced oxidative metabolism .

- Off-Target Profiling : Use kinase inhibitor panels to identify polypharmacology. For example, a 4-methoxy group may enhance selectivity for EGFR over VEGFR .

Q. How can regioselectivity in sulfonamide coupling be controlled during synthesis?

- Methodological Answer :

- Steric Maps : Computational modeling (e.g., DFT calculations) predicts preferential attack at less hindered amine sites.

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the thiazole nitrogen) to block undesired coupling sites. Post-coupling deprotection with TFA restores functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.